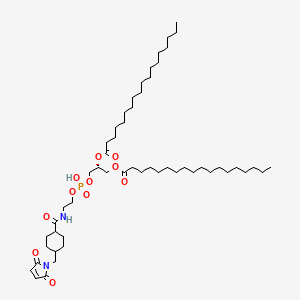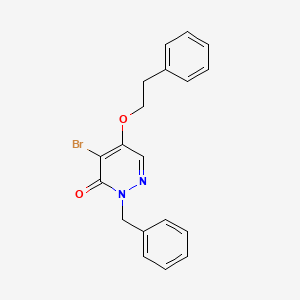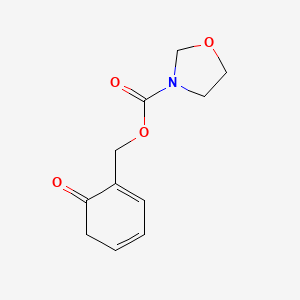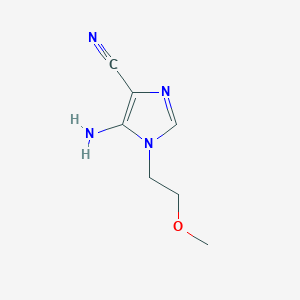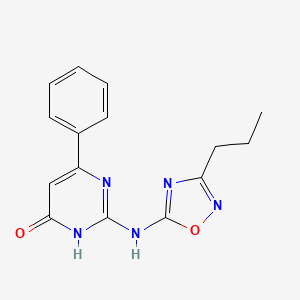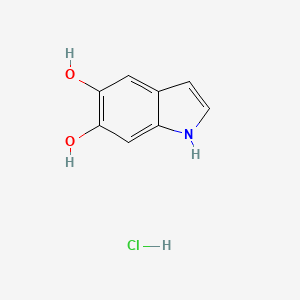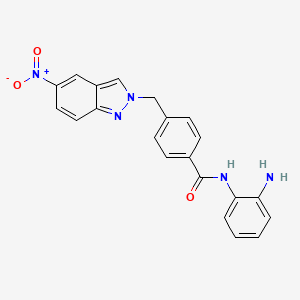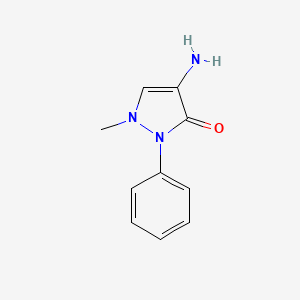
4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reagents include hydrazine hydrate, phenylhydrazine, and methyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.
科学的研究の応用
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazolone core.
Metamizole: An analgesic and antipyretic drug also based on the pyrazolone structure.
Uniqueness
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
特性
CAS番号 |
61341-50-2 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
4-amino-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChIキー |
HZWZRQCXFNQFIZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N1C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


